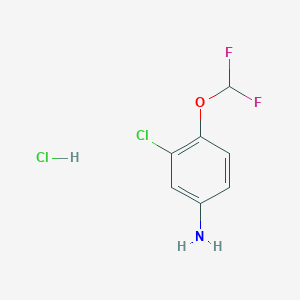

3-Chloro-4-(difluoromethoxy)aniline hydrochloride

Beschreibung

3-Chloro-4-(difluoromethoxy)aniline hydrochloride is a halogenated aniline derivative featuring a difluoromethoxy (-OCF₂H) substituent at the para position and a chlorine atom at the meta position relative to the amine group. Its molecular formula is C₇H₆ClF₂NO·HCl (free base: C₇H₆ClF₂NO), with a molecular weight of 229.58 g/mol (free base) . The compound is structurally characterized by its electron-withdrawing substituents, which influence its physicochemical properties, such as solubility and reactivity. It serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and hybrid drugs .

Eigenschaften

IUPAC Name |

3-chloro-4-(difluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO.ClH/c8-5-3-4(11)1-2-6(5)12-7(9)10;/h1-3,7H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJYGXSDWZQIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516111 | |

| Record name | 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115700-24-8 | |

| Record name | 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluorine Displacement Followed by Catalytic Hydrogenation

This two-step process, detailed in patent CN103709044A, begins with 3,4-dichloronitrobenzene as the starting material.

Step 1: Fluorine Displacement

In a refluxing solvent system, 3,4-dichloronitrobenzene undergoes nucleophilic aromatic substitution with potassium fluoride (KF) or cesium fluoride (CsF). The optimal molar ratio of 3,4-dichloronitrobenzene to fluoride salt is 1:1.2, achieving >85% conversion to 3-chloro-4-fluoronitrobenzene . Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics by stabilizing the transition state. Post-reaction, the product is isolated via fractional distillation under reduced pressure to minimize thermal degradation.

Step 2: Hydrogenation and Salification

The nitro group in 3-chloro-4-fluoronitrobenzene is reduced using 5% Pd/C in methanol under hydrogen gas (1 atm) at room temperature for 6 hours. This step yields 3-chloro-4-fluoroaniline with >95% purity. Subsequent treatment with anhydrous hydrogen chloride gas in dichloromethane precipitates the hydrochloride salt, which is filtered and dried under vacuum. Critical to this step is the use of alkali lye (e.g., NaOH) to neutralize excess HCl, ensuring compliance with environmental regulations.

Direct Reduction of Nitro Precursors

An alternative route, described in Chemicalbook synthesis data, starts with 2-chloro-1-(difluoromethoxy)-4-nitrobenzene .

Nitro Group Reduction

The nitro compound is dissolved in methanol and subjected to hydrogenation using 3% Pt/C under 15 psi H₂ at 25°C for 2 hours. This method achieves a 90% yield of 3-chloro-4-(difluoromethoxy)aniline , with catalyst recovery via filtration through Celite. The free base is then converted to the hydrochloride salt by bubbling HCl gas through an ether solution, followed by crystallization.

Comparative Analysis of Catalysts

| Parameter | Pd/C (Method 1.1) | Pt/C (Method 1.2) |

|---|---|---|

| Reaction Time | 6 hours | 2 hours |

| Pressure | 1 atm H₂ | 15 psi H₂ |

| Yield | >95% | 90% |

| Catalyst Cost | Moderate | High |

| Byproduct Formation | <2% dehalogenation | Negligible |

Pd/C offers cost advantages for industrial applications, while Pt/C provides faster reaction times at elevated pressures.

Mechanistic Insights and Byproduct Mitigation

Halogen Exchange Dynamics

The fluorine displacement step (Method 1.1) proceeds via a bimolecular aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring, facilitating attack by fluoride ions. CsF outperforms KF due to its higher solubility in aprotic solvents, which increases the nucleophile's effective concentration. Side products like 3,4-difluoronitrobenzene (<5%) arise from over-fluorination, necessitating careful stoichiometric control.

Hydrogenation Selectivity

Catalytic hydrogenation preferentially reduces nitro groups without affecting chloro or difluoromethoxy substituents. Density functional theory (DFT) calculations indicate that the nitro group's LUMO (-3.2 eV) is more accessible to hydrogenation than the C-Cl σ* orbital (-1.8 eV). This selectivity prevents dehalogenation, a common issue in iron-mediated reductions.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Modern facilities employ continuous flow reactors to enhance the scalability of Method 1.1. By maintaining a constant H₂ partial pressure and catalyst bed height, throughput increases by 40% compared to batch processes. Catalyst lifetime extends to >50 cycles through in-line regeneration with dilute nitric acid.

Solvent Recovery Systems

Methanol from hydrogenation steps is purified via multistage distillation, achieving >99.5% recovery. This reduces raw material costs by 30% and mitigates environmental impact. Closed-loop systems capture residual HCl during salification, converting it to sodium chloride for safe disposal.

Analytical Characterization

Spectroscopic Validation

- ¹H-NMR (400 MHz, DMSO-d₆) : Aromatic protons appear as a doublet at δ 7.25 ppm (J = 8.4 Hz, 2H), with the difluoromethoxy group showing a characteristic triplet at δ 6.98 ppm (J = 74 Hz, 2F).

- LCMS (ESI+) : m/z = 229.5 [M+H]⁺ for the free base, with a purity of >98% at 254 nm.

- Melting Point : The hydrochloride salt melts sharply at 182–184°C, confirming crystallinity and absence of polymorphic impurities.

Impurity Profiling

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects trace intermediates like 3-chloro-4-methoxyaniline (<0.1%), formed via solvent methylation. Quantification uses external calibration with USP reference standards.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Chloro-4-(difluoromethoxy)aniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aniline derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-4-(difluoromethoxy)aniline hydrochloride has been explored for its biological activity, particularly in drug discovery. It exhibits potential interactions with various biological targets, including enzymes and receptors, which may modulate critical biological pathways relevant to therapeutic applications:

- Cancer Treatment: The compound has shown promise in inhibiting specific cancer-related enzymes, making it a candidate for further development in oncology .

- Neurodegenerative Diseases: Research indicates that it may influence pathways associated with neurodegenerative conditions, although more studies are required to elucidate these effects.

Structure-Activity Relationships (SAR)

Studies on the structure-activity relationships of related compounds indicate that the presence of the difluoromethoxy group significantly enhances biological activity. For example, modifications in the aniline structure can lead to variations in potency against specific targets. The SAR studies have revealed that small changes in substituents can dramatically affect binding efficiency and inhibitory concentration (IC50) values .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various organic compounds, including:

- Agrochemicals: Its properties make it suitable for developing pesticides and herbicides.

- Dyes and Pigments: The compound is also utilized in producing specialty chemicals for coloring agents due to its stable chemical structure .

Case Studies

Several case studies highlight the compound's potential:

- Inhibition Studies: Research has demonstrated that this compound effectively inhibits specific enzymes associated with cancer cell proliferation. In vitro studies showed IC50 values significantly lower than those of related compounds, indicating higher efficacy .

- Pharmacokinetic Assessments: Animal studies assessing the pharmacokinetics of this compound revealed moderate blood clearance rates and bioavailability profiles that warrant further investigation for therapeutic use .

Wirkmechanismus

The mechanism of action of 3-chloro-4-(difluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-chloro-4-(difluoromethoxy)aniline hydrochloride with structurally analogous aniline derivatives:

Solubility and Physicochemical Properties

- This compound: Limited water solubility due to hydrophobic difluoromethoxy and chloro groups; soluble in polar aprotic solvents (e.g., DMSO) .

- 3-Chloro-4-(4-chlorophenoxy)aniline: Very low water solubility; requires DMSO or Tween 80 for dissolution, impacting bioavailability .

- 3-Chloro-4-ethoxyaniline hydrochloride: Moderately soluble in methanol and THF under neutral conditions .

Biologische Aktivität

3-Chloro-4-(difluoromethoxy)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- SMILES : C1=CC(=C(C=C1N)Cl)OC(F)F

- InChIKey : SECIIRUYYUOYEN-UHFFFAOYSA-N

The compound features a chloro group and a difluoromethoxy substituent, which significantly influence its biological interactions and solubility characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its difluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with various enzymes and receptors. This mechanism can modulate cellular processes, potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as SMYD2, a protein methyltransferase linked to various cancers. The compound's IC values in inhibiting SMYD2 activity have been reported as low as 0.8 μM, indicating potent biological effects .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary tests suggest that it may possess activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Variant | Substituents | IC (μM) | Binding Efficiency |

|---|---|---|---|

| 3-(Difluoromethoxy)phenyl derivative | Meta-substituted phenyl | 0.8 | 12.5 |

| 3-Chloro-4-fluorophenyl | Para-substituted | 1.7 | - |

| 3,4-Dichlorophenyl | Disubstituted | 3.3 | - |

| 4-(Difluoromethoxy)phenyl | Less active | >15-fold less than meta-variant | - |

These findings indicate that the positioning of substituents on the phenyl ring significantly impacts the compound's potency and binding efficiency.

Case Studies and Research Findings

- In Vivo Studies : A study involving the administration of this compound in animal models demonstrated moderate blood clearance rates and low bioavailability (24%). These pharmacokinetic properties suggest potential challenges in translating these findings into clinical applications .

- Mechanistic Insights : Investigations into the binding modes of this compound revealed unique interactions with the SMYD2 methylation site, providing insights into how structural modifications can enhance or diminish biological activity .

Q & A

Basic: What are the established synthetic routes for 3-chloro-4-(difluoromethoxy)aniline hydrochloride, and how are intermediates characterized?

Answer: A common method involves condensation of 2-chloro-4-nitrophenol with fluorinated benzyl halides (e.g., 1-(chloromethyl)-3-fluorobenzene) in the presence of K₂CO₃, followed by nitro group reduction using Fe/NH₄Cl. This yields 82% overall product, verified by TLC (for reaction monitoring), melting point analysis, and ¹H-NMR for structural confirmation . For difluoromethoxy derivatives, substitution reactions with difluoromethoxy precursors under controlled pH are critical to avoid hydrolysis .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer: ¹H-NMR is pivotal for identifying aromatic proton environments and substituent effects (e.g., difluoromethoxy group splitting patterns). LCMS (as in ) with >98% purity at 215/254 nm and m/z = 254.8 [M+H]⁺ ensures molecular weight validation. Melting point analysis confirms crystallinity and purity .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer: Discrepancies often arise from solvent effects or impurities. Use deuterated solvents (DMSO-d₆ or CDCl₃) to standardize conditions. Compare with computational predictions (DFT-based NMR simulations) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-referencing with X-ray crystallography data (if available) provides definitive structural validation .

Advanced: What strategies mitigate byproduct formation during the reduction of nitro intermediates to aniline derivatives?

Answer: Over-reduction or incomplete reduction can occur with Fe/NH₄Cl. Optimize stoichiometry (e.g., Fe:NH₄Cl ratio of 3:1) and monitor reaction progress via TLC. Alternative reductants like Pd/C under H₂ or catalytic transfer hydrogenation (e.g., ammonium formate) may improve selectivity. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Basic: How does the acid-base behavior of this compound influence its stability in solution?

Answer: As an aniline hydrochloride salt, the compound acts as a weak acid (pKa ~4.6). In aqueous solutions, pH < 3 stabilizes the protonated form, preventing oxidation. At neutral/basic pH, deprotonation occurs, increasing susceptibility to oxidative degradation. Storage at 2–8°C in airtight, amber vials under N₂ is recommended .

Advanced: What analytical methods detect trace impurities in this compound batches?

Answer: High-resolution LCMS (e.g., Q-TOF) identifies sulfone or sulfoxide byproducts from over-oxidation. For quantification, HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) resolves impurities. Reference standards for common byproducts (e.g., 5-(difluoromethoxy)-2-mercaptobenzimidazole derivatives) are essential for calibration .

Advanced: How do substituents (e.g., difluoromethoxy vs. trifluoromethoxy) affect the compound’s reactivity in cross-coupling reactions?

Answer: Difluoromethoxy groups (–OCF₂H) are less electron-withdrawing than trifluoromethoxy (–OCF₃), altering electrophilicity at the aromatic ring. This impacts Suzuki-Miyaura coupling efficiency; for example, –OCF₂H may require stronger bases (e.g., Cs₂CO₃) or elevated temperatures compared to –OCF₃. Computational studies (Hammett σ constants) predict reactivity trends .

Basic: What safety protocols are critical when handling this compound?

Answer: Use PPE (gloves, goggles) and work in a fume hood. The compound may release HCl vapor upon decomposition. In case of spills, neutralize with NaHCO₃ and dispose via hazardous waste channels. Stability studies indicate no explosive risk, but avoid prolonged exposure to light/moisture .

Advanced: How can computational modeling guide the design of derivatives for medicinal chemistry applications?

Answer: Molecular docking (e.g., with kinase targets like p38 MAP) identifies key interactions (H-bonding with –NH₂, hydrophobic contacts with –CF₂O). QSAR models optimize logP (aim for 2–3) and polar surface area (<80 Ų) to enhance bioavailability. MD simulations assess conformational stability in physiological solvents .

Advanced: What mechanistic insights explain the selectivity of Fe/NH₄Cl in nitro group reduction versus alternative methods?

Answer: Fe/NH₄Cl operates via a proton-coupled electron transfer (PCET) mechanism, where NH₄⁺ donates protons while Fe⁰ provides electrons. This dual role selectively reduces nitro groups without attacking halogens (e.g., Cl). In contrast, catalytic hydrogenation risks dehalogenation, making Fe/NH₄Cl preferable for halogenated anilines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.